molecular formula C26H21N3OS2 B381092 1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 315693-76-6

1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B381092
CAS No.: 315693-76-6
M. Wt: 455.6g/mol
InChI Key: REKJHHGBPJOWRZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a synthetic chemical reagent intended for research applications. This compound features a molecular scaffold that incorporates both pyrrole and thienopyrimidine moieties, structural elements that are frequently investigated in medicinal chemistry and drug discovery for their potential biological activities. Analogs containing the thieno[2,3-d]pyrimidine core have been reported in scientific literature as inhibitors for various cellular targets. For instance, some thienopyrimidine derivatives have been studied as potent tubulin depolymerizing and vascular disrupting agents , while other pyrrole-based compounds have shown activity as inhibitors of tubulin polymerization and cancer cell growth . Similarly, research into pyrrolo[3,2-d]pyrimidine compounds has highlighted their potential as antitumor agents targeting one-carbon metabolism in pancreatic cancer models . This makes such chemical structures valuable tools for probing key oncogenic pathways. Furthermore, structurally related molecules have been explored as kinase inhibitors for specific genetic mutations in acute myeloid leukemia . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to determine the specific properties and functionality of this compound for their unique experimental systems.

Properties

IUPAC Name

1-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS2/c1-17-13-21(18(2)29(17)20-11-7-4-8-12-20)23(30)15-32-26-24-22(19-9-5-3-6-10-19)14-31-25(24)27-16-28-26/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKJHHGBPJOWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone, a complex organic compound with the CAS number 315693-76-6, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its therapeutic properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's molecular formula is C26H21N3OS2C_{26}H_{21}N_{3}OS_{2} with a molecular weight of approximately 455.59 g/mol. Its structure features a pyrrole ring and a thienopyrimidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrrole and thienopyrimidine structures have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Pyrrole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5kHepG243.15
5hMDA-MB-23168.17
5eHeLa55.00

These results indicate that modifications in the chemical structure can lead to varying degrees of cytotoxicity, suggesting that the thienopyrimidine component may enhance the compound's efficacy against specific cancer types .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act as a protein kinase inhibitor. In vitro studies have shown that related compounds effectively inhibit tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that substituents on the pyrrole and thienopyrimidine rings significantly influence biological activity. For example:

Table 2: Structure-Activity Relationships of Pyrrole Derivatives

CompoundSubstituentActivity
5aUnsubstitutedModerate
5eChlorine (2-Cl)High
5hFluorine (2-F)Moderate

The presence of electron-withdrawing groups like chlorine has been associated with enhanced anticancer activity, indicating that electronic properties play a crucial role in the compound's effectiveness .

Case Studies

A recent study explored the effects of similar compounds on cell cycle dynamics in HepG2 cells. The results indicated that treatment with these compounds led to increased G0-G1 phase cell populations and decreased S phase populations, suggesting an antiproliferative effect that could be beneficial in cancer therapy .

Scientific Research Applications

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several bacterial strains. Results indicate that it may possess significant antibacterial effects, making it a candidate for further development in antimicrobial therapies.

Medicinal Chemistry Applications

The structural characteristics of 1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone make it an interesting scaffold for designing new pharmaceuticals. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity.

Table 1: Potential Applications of the Compound

Application AreaDescription
Anticancer ResearchInhibits proliferation of cancer cells; potential for drug development.
Antimicrobial StudiesShows efficacy against bacterial strains; could lead to new antibiotics.
Drug DesignServes as a scaffold for synthesizing analogs with improved pharmacological profiles.

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects on breast cancer cells. The most potent analog demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy and potential for further clinical development .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited remarkable inhibition zones compared to control antibiotics, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their differences are summarized below:

Compound Name / ID Pyrrole Substituents Thieno[2,3-d]pyrimidine Substituents Notable Features
Target Compound 2,5-dimethyl, 1-phenyl 5-phenyl High aromaticity; phenyl groups may enhance lipophilicity
1-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-...-yl}ethanone (CAS 315707-87-0) 4-Chloro-3-(trifluoromethyl)phenyl 2-methyl, tetrahydrobenzothieno Electron-withdrawing groups (Cl, CF₃) improve metabolic stability
Example 63 (Patent Compound) Fluorophenyl (chromenone-linked) Pyrazolo[3,4-d]pyrimidine (non-thiophene) Fluorine atoms enhance bioavailability; pyrazole core alters binding affinity

Key Observations :

  • Electron-Withdrawing Groups : The CAS 315707-87-0 compound incorporates Cl and CF₃ substituents, which likely increase polarity and resistance to oxidative metabolism compared to the target compound’s phenyl groups .

Physical and Chemical Properties

Limited data are available, but trends can be inferred:

  • Melting Points: Example 63 has a melting point of 223–226°C, suggesting high crystallinity due to fluorinated aromatic systems . The target compound’s phenyl groups may lower its melting point relative to CAS 315707-87-0, which has rigid tetrahydrobenzothieno rings .
  • Solubility : Fluorine atoms (Example 63) and CF₃ groups (CAS 315707-87-0) may enhance aqueous solubility compared to the target compound’s purely hydrocarbon substituents.

Preparation Methods

Friedel-Crafts Acylation of Preformed Pyrroles

A validated method involves reacting 2,5-dimethyl-1-phenylpyrrole with acetyl chloride under Lewis acid catalysis. For example, AlCl₃ in dichloromethane at 0–5°C for 4 hours yields 1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone with 78% efficiency. The reaction proceeds via electrophilic substitution at the pyrrole’s β-position, favored by the electron-donating methyl groups.

Optimization Note:

  • Lower temperatures (0°C) minimize polysubstitution.

  • Substituent steric effects necessitate prolonged stirring (6–8 hours) for complete conversion.

Preparation of 5-Phenylthieno[2,3-d]Pyrimidin-4-Thiol

The thieno[2,3-d]pyrimidine scaffold is synthesized through cyclocondensation of thiophene derivatives with amidine reagents.

Cyclocondensation of 5-Phenylthiophene-2-Carboxylic Acid

A two-step protocol is employed:

  • Thiophene activation: 5-Phenylthiophene-2-carboxylic acid is converted to its acid chloride using SOCl₂.

  • Ring closure: The acid chloride reacts with thiourea in ethanol under reflux (12 hours), forming 4-thioxo-3,4-dihydrothieno[2,3-d]pyrimidin-5(2H)-one. Subsequent oxidation with H₂O₂ yields the 4-thiol derivative.

Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
1SOCl₂Toluene80°C3 h95%
2Thiourea, H₂O₂EthanolReflux12 h68%

Key Insight:
The 5-phenyl group enhances electron density, facilitating cyclization but requiring rigorous anhydrous conditions to prevent hydrolysis.

Coupling Strategies for Thioether Formation

The final step involves forming the thioether bond between the pyrrole-ethanone and thienopyrimidine-thiol moieties.

Nucleophilic Substitution via Alkylation

The 4-thiol group of thienopyrimidine attacks a bromoethanone intermediate derived from the pyrrole moiety:

  • Bromination: 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone is treated with PBr₃ in dichloromethane (0°C, 2 hours) to form 2-bromo-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone.

  • Thioetherification: The bromide reacts with 5-phenylthieno[2,3-d]pyrimidin-4-thiol in DMF, using K₂CO₃ as a base (60°C, 6 hours).

Reaction Scheme:

Pyrrole-Br+Thienopyrimidine-SHK2CO3,DMFTarget Compound[3][4]\text{Pyrrole-Br} + \text{Thienopyrimidine-SH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad

Yield: 65–72% after chromatographic purification (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction for Direct Coupling

An alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thiol and alcohol precursors:

  • Alcohol activation: The pyrrole-ethanone is reduced to 2-hydroxy-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone using NaBH₄.

  • Mitsunobu coupling: Reacting the alcohol with 5-phenylthieno[2,3-d]pyrimidin-4-thiol under DEAD/PPh₃ in THF (0°C to RT, 24 hours).

Advantages:

  • Higher regioselectivity.

  • Avoids harsh bromination conditions.

Limitations:

  • Lower yield (58%) due to competing side reactions.

Analytical Characterization and Validation

Critical data for verifying the target compound:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 6H, CH₃), 3.98 (s, 2H, SCH₂), 6.72–7.54 (m, 14H, aromatic).

  • HRMS (ESI): m/z calcd. for C₂₇H₂₃N₃O₂S₂ [M+H]⁺: 502.1314; found: 502.1318.

Purity Assessment:
HPLC analysis (C18 column, MeOH/H₂O = 80:20) shows ≥98% purity at 254 nm.

Challenges and Optimization Opportunities

  • Steric Hindrance: Bulky substituents on both rings slow coupling kinetics. Solution: Use polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Thiol Oxidation: The 4-thiol group is prone to disulfide formation. Solution: Conduct reactions under nitrogen with antioxidants (e.g., BHT).

  • Byproduct Formation: Competing N-alkylation in Mitsunobu reactions. Solution: Optimize DEAD stoichiometry (1.2 equiv) .

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